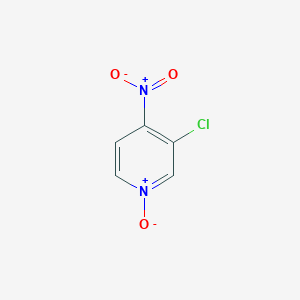

3-Chloro-4-nitropyridine N-oxide

描述

3-Chloro-4-nitropyridine N-oxide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine N-oxide, which is known for its reactivity and potential applications in different chemical reactions.

Synthesis Analysis

The synthesis of 3-Chloro-4-nitropyridine N-oxide and its derivatives has been explored in several studies. For instance, the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration to yield 5-chloro-3-methoxy-2-nitro-pyridine N-oxide has been reported . The nitration process is a critical step in the synthesis of nitropyridine N-oxides, and the conditions can be adjusted to control the degree of nitration.

Molecular Structure Analysis

The molecular structure of 4-nitropyridine N-oxide has been determined using gas-phase electron diffraction and quantum chemical calculations, revealing strong substitution effects on structural parameters and electron density distribution . The presence of electron-withdrawing or electron-donating groups in para-position significantly influences the molecular geometry and electron distribution within the molecule . The crystal structures of various substituted 4-nitropyridine N-oxides have also been determined, providing insights into the molecular conformation and resonance forms .

Chemical Reactions Analysis

3-Chloro-4-nitropyridine N-oxide participates in various chemical reactions. For example, when 4-nitropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride, several products are formed, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine . The reaction involves the initial formation of a salt with a N-sulfenoxy bond, which then cleaves to give the final products . Additionally, the complexation of 4-nitropyridine N-oxides with electron acceptors like boron trifluoride and hydrogen chloride activates the nitro group for nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-nitropyridine N-oxide and its derivatives have been extensively studied. The X-ray crystal structure determination of related compounds, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, shows the presence of medium strong hydrogen bonds and other intermolecular interactions that influence the crystal packing . Vibrational properties have been investigated through IR and Raman spectroscopy, providing evidence for the attractive character of certain intermolecular contacts . The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, for instance, reveals a different arrangement compared to its chloro- and bromo-derivatives, with notable intermolecular interactions .

科学研究应用

-

Synthesis of Pyridine Derivatives

- Field : Organic Chemistry

- Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .

- Results : The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

-

Synthesis of Nitropyridines

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

-

Synthesis of Aminoheterocyclic Analogs and 2-Aminopyridine Derivatives

- Field : Organic Chemistry

- Application : 2-Chloropyridine N-oxide hydrochloride was used in the synthesis of aminoheterocyclic analogs and 2-aminopyridine derivatives .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Fampridine and Pinacidil

- Field : Pharmaceutical Chemistry

- Application : 4-Nitropyridine N-oxide is used in the synthesis of pharmaceuticals like Fampridine and Pinacidil .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Benzyl Viologen Enzyme Assay

- Field : Biochemistry

- Application : 2-Chloropyridine N-oxide is used in benzyl viologen enzyme assay of membrane fractions .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Laboratory Chemicals

- Field : Laboratory Research

- Application : 4-Nitropyridine N-oxide is used as a laboratory chemical . It might also be used in food, drug, pesticide or biocidal product use .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Imidazo[4,5-c]pyridines

- Field : Organic Chemistry

- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of 2-Substituted-5-Nitro-pyridines

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Field : Organic Chemistry

- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

属性

IUPAC Name |

3-chloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLTDWOVIYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344830 | |

| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitropyridine N-oxide | |

CAS RN |

76439-45-7 | |

| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。